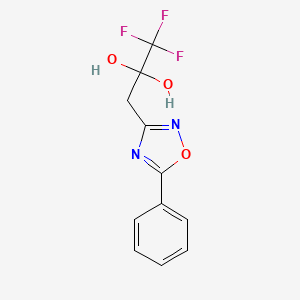
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 294.22 g/mol
This compound combines a trifluoromethyl group, a phenyl ring, and an oxadiazole moiety. The trifluoromethyl group (CF3) imparts unique properties, making it interesting for various applications.
Preparation Methods
Synthetic Routes
The synthesis of 1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol involves several steps. One common synthetic route includes the following:
-
Formation of the Oxadiazole Ring
- Start with 5-phenyl-1,2,4-oxadiazole as the precursor.
- React it with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF3 group.
- Cyclize the resulting intermediate to form the oxadiazole ring.
-
Hydroxylation
- Introduce the hydroxyl group (OH) at the appropriate position using a suitable reagent (e.g., sodium hydroxide).
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol can undergo various reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone or aldehyde).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol or other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure.
Materials Science: Its trifluoromethyl group can enhance material properties.
Organic Synthesis: As a versatile building block.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
- Other trifluoromethylated derivatives: Explore compounds with similar CF3 substitution patterns.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: A structurally similar compound with a different functional group arrangement.
Properties
CAS No. |
110235-02-4 |
|---|---|
Molecular Formula |
C11H9F3N2O3 |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17,18)6-8-15-9(19-16-8)7-4-2-1-3-5-7/h1-5,17-18H,6H2 |
InChI Key |
ULADETLIKXBQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
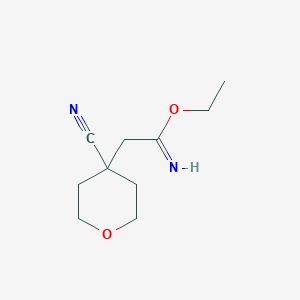

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
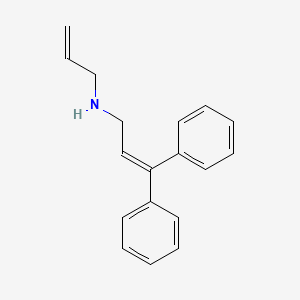
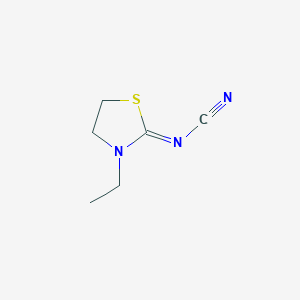
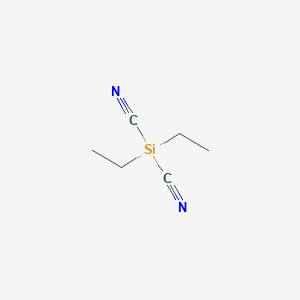
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
